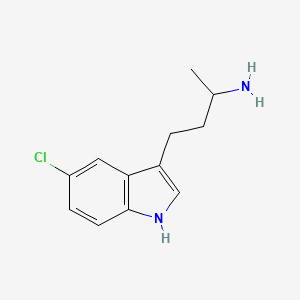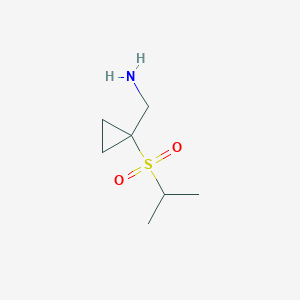
1,8-Di(oxiran-2-yl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Di(oxiran-2-yl)octane, also known as 1,2,7,8-diepoxyoctane, is an organic compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Di(oxiran-2-yl)octane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1,8-octadiene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then further oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation process. The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions: 1,8-Di(oxiran-2-yl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide rings into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide rings, leading to the formation of different functionalized products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide rings.
Alcohols: Resulting from the reduction of the epoxide rings.
Functionalized Derivatives: Produced through nucleophilic substitution reactions
Scientific Research Applications
1,8-Di(oxiran-2-yl)octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential mutagenic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of epoxy resins, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 1,8-Di(oxiran-2-yl)octane involves the reactivity of its epoxide rings. The strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,2,7,8-Diepoxyoctane: Another epoxide with similar reactivity and applications.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins.
Dicyclopentadiene diepoxide: Used in the synthesis of advanced materials and polymers
Uniqueness: 1,8-Di(oxiran-2-yl)octane is unique due to its specific structure, which allows for the formation of two epoxide rings. This dual functionality makes it a versatile intermediate in organic synthesis and enhances its reactivity compared to simpler epoxides .
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-[8-(oxiran-2-yl)octyl]oxirane |
InChI |
InChI=1S/C12H22O2/c1(3-5-7-11-9-13-11)2-4-6-8-12-10-14-12/h11-12H,1-10H2 |
InChI Key |
GUVXYYRRJCHAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)
![Methyl 4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12984637.png)
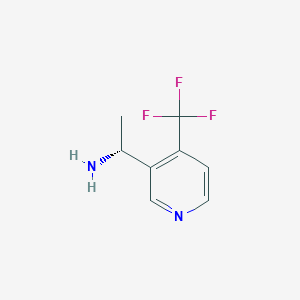
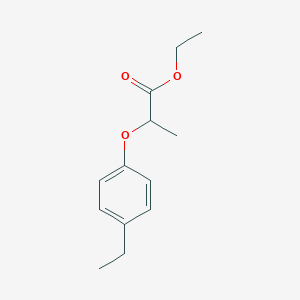
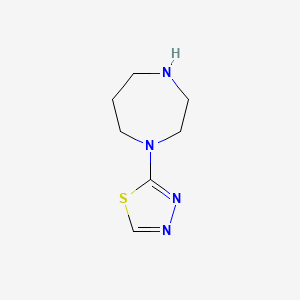
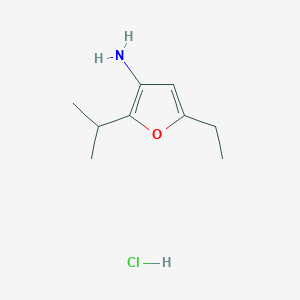
![tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12984679.png)
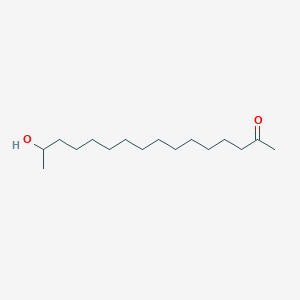
![Bicyclo[2.1.0]pentan-1-amine](/img/structure/B12984686.png)
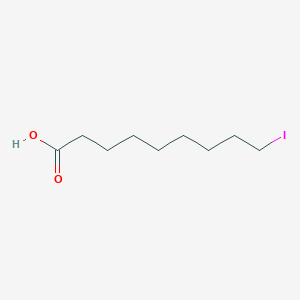
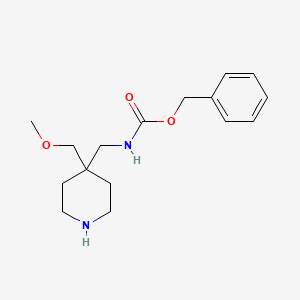
![8-Fluoro-5-azaspiro[3.5]nonane](/img/structure/B12984698.png)
